Isopropyl trifluoroacetate
Overview
Description
Isopropyl trifluoroacetate is a chemical compound that has been studied in various contexts, including its conformation and reactivity. The compound is known for its strong a-type band series in microwave spectra, which is associated with a single rotamer. This suggests a specific conformational structure that is consistent across different studies .
Synthesis Analysis
The synthesis of related compounds, such as diisopropylammonium trifluoroacetate, has been achieved and structurally characterized by X-ray diffraction and spectroscopic methods. This compound forms hydrogen-bonded cyclic dimers in the solid state, which provides insights into the potential synthesis pathways and intermolecular interactions of isopropyl trifluoroacetate .
Molecular Structure Analysis
The molecular structure of isopropyl trifluoroacetate has been inferred from low-resolution microwave spectroscopy. The experimental B+C values for isopropyl trifluoroacetate are reported to be 1509±4 MHz. The structure is characterized by a modest internal rotation barrier, which is evident when the methine C—H bond is syn eclipsed with the carboxyl framework. This indicates a specific conformation that is a combination of the two most stable forms of ethyl esters .
Chemical Reactions Analysis
Isopropyl trifluoroacetate is related to trifluoroacetic acid, which is known to catalyze the decomposition of certain compounds, such as 2,2-dimethoxypropane. The catalytic effectiveness of trifluoroacetic acid is significant, suggesting that isopropyl trifluoroacetate may also participate in similar catalytic processes or chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl trifluoroacetate can be deduced from its molecular structure and reactivity. The compound's conformation suggests specific rotational barriers and steric effects that would influence its physical properties, such as boiling point and solubility. The chemical reactivity, as indicated by related compounds, suggests that isopropyl trifluoroacetate may be a useful catalyst or reactant in organic synthesis and could have applications in surface treatments or other chemical processes .
Safety And Hazards
Isopropyl trifluoroacetate is a highly flammable substance and should be handled with care . It is advised to avoid breathing dust, fume, gas, mist, vapors, and spray. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
propan-2-yl 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAXRKSDVDALDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193060 | |
Record name | Isopropyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl trifluoroacetate | |
CAS RN |
400-38-4 | |
Record name | Isopropyl trifluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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